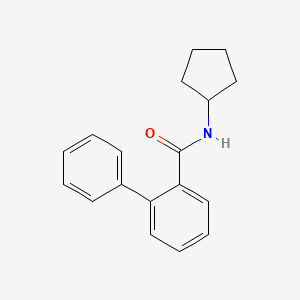

N-cyclopentyl-2-biphenylcarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-cyclopentyl-2-biphenylcarboxamide, also known as CP-55940, is a synthetic cannabinoid that has been widely used in scientific research due to its potential therapeutic effects. This compound is a potent agonist of the cannabinoid receptors CB1 and CB2, which are found in various parts of the human body, including the brain, immune system, and peripheral tissues. CP-55940 has been shown to have a wide range of biochemical and physiological effects, which makes it a valuable tool for investigating the endocannabinoid system and developing new therapies for various diseases.

Mécanisme D'action

N-cyclopentyl-2-biphenylcarboxamide exerts its effects by binding to the cannabinoid receptors CB1 and CB2, which are G protein-coupled receptors that are widely distributed throughout the body. The activation of these receptors by N-cyclopentyl-2-biphenylcarboxamide leads to the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinases, which results in the modulation of various intracellular signaling pathways. N-cyclopentyl-2-biphenylcarboxamide also interacts with other receptors and ion channels, including the vanilloid receptor TRPV1, the serotonin receptor 5-HT1A, and the voltage-gated calcium channels, which may contribute to its pharmacological effects.

Biochemical and Physiological Effects:

N-cyclopentyl-2-biphenylcarboxamide has been shown to have a wide range of biochemical and physiological effects, which are mediated by its interaction with the endocannabinoid system. This compound has been shown to have analgesic effects by reducing the release of neurotransmitters involved in pain signaling, such as substance P and calcitonin gene-related peptide. N-cyclopentyl-2-biphenylcarboxamide also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6. Additionally, N-cyclopentyl-2-biphenylcarboxamide has been shown to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. This compound has also been shown to have anti-convulsant effects by reducing the excitability of neurons in the brain.

Avantages Et Limitations Des Expériences En Laboratoire

N-cyclopentyl-2-biphenylcarboxamide has several advantages for lab experiments, including its high potency, selectivity, and stability. This compound is also readily available from commercial sources and can be easily synthesized in the laboratory. However, N-cyclopentyl-2-biphenylcarboxamide also has some limitations, including its potential toxicity and the lack of knowledge about its long-term effects. This compound should be used with caution in lab experiments, and appropriate safety measures should be taken to minimize the risk of exposure.

Orientations Futures

There are several future directions for research on N-cyclopentyl-2-biphenylcarboxamide, including the development of new therapeutic agents based on its structure and pharmacological effects. N-cyclopentyl-2-biphenylcarboxamide analogs with improved potency, selectivity, and safety profiles could be developed and tested in preclinical and clinical studies. Additionally, the mechanisms of cannabinoid tolerance and withdrawal could be further investigated to develop new strategies for managing these conditions. Finally, the role of the endocannabinoid system in various diseases, such as cancer, epilepsy, and chronic pain, could be further elucidated to identify new targets for therapeutic intervention.

Méthodes De Synthèse

N-cyclopentyl-2-biphenylcarboxamide can be synthesized by several methods, including the reaction of 2-biphenylcarboxylic acid with cyclopentylmagnesium bromide, followed by the formation of the amide bond with N,N-dimethylformamide. Another method involves the reaction of 2-biphenylcarboxylic acid with cyclopentylamine, followed by the formation of the amide bond with thionyl chloride. The synthesis of N-cyclopentyl-2-biphenylcarboxamide requires specialized equipment and expertise, and it should only be performed by trained professionals in a controlled laboratory environment.

Applications De Recherche Scientifique

N-cyclopentyl-2-biphenylcarboxamide has been extensively used in scientific research to investigate the endocannabinoid system and its role in various physiological and pathological processes. This compound has been shown to have analgesic, anti-inflammatory, anti-tumor, and anti-convulsant effects, which make it a potential therapeutic agent for various diseases, including cancer, epilepsy, multiple sclerosis, and chronic pain. N-cyclopentyl-2-biphenylcarboxamide has also been used to study the effects of cannabinoids on memory, learning, and behavior, as well as the mechanisms of cannabinoid tolerance and withdrawal.

Propriétés

IUPAC Name |

N-cyclopentyl-2-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO/c20-18(19-15-10-4-5-11-15)17-13-7-6-12-16(17)14-8-2-1-3-9-14/h1-3,6-9,12-13,15H,4-5,10-11H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJTVZASACOEBIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-2-biphenylcarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-nitro-4-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]benzaldehyde](/img/structure/B5782696.png)

![ethyl 2-[(3-fluorobenzoyl)amino]-4-isopropyl-3-thiophenecarboxylate](/img/structure/B5782732.png)

![N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5782785.png)

![2-ethoxy-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5782806.png)